Isobutyltriethoxysilane
Overview
Description
Isobutyltriethoxysilane is a chemical compound that has been studied for its potential to enhance the properties of various materials. In the context of concrete waterproofing, it has been modified with graphene oxide (GO) to create a composite emulsion. This emulsion, prepared by the sol-gel method, has been shown to form a dense hydrophobic layer on concrete surfaces, significantly improving waterproof performance . Additionally, isobutyltriethoxysilane has been used to modify the surface of layered double hydroxide (LDH) to improve the ultraviolet aging resistance of bitumen. The grafting of isobutyltriethoxysilane onto LDH results in a material with better compatibility and stability within bitumen, enhancing its high-temperature behavior and resistance to performance deterioration under UV exposure .
Synthesis Analysis
The synthesis of isobutyltriethoxysilane-modified materials involves the sol-gel process and organic grafting techniques. The sol-gel method is used to prepare the GO/isobutyltriethoxysilane composite emulsion, which involves hydrolysis and condensation reactions to form a network of siloxane (Si-O-Si) bonds . In the case of LDH modification, isobutyltriethoxysilane is grafted onto the surface of LDH, which involves the formation of covalent bonds between the silane and the hydroxide layers, leading to a decrease in hydrophilicity and an increase in compatibility with bitumen .
Molecular Structure Analysis
The molecular structure of isobutyltriethoxysilane is not directly discussed in the provided papers. However, the structure of isobutylene, a related compound, has been investigated using electron diffraction, revealing internuclear distances and angles that are characteristic of its molecular geometry . This information can be indirectly informative when considering the reactivity and potential interactions of isobutyltriethoxysilane with other compounds during synthesis and modification processes.
Chemical Reactions Analysis
Isobutyltriethoxysilane undergoes chemical reactions that result in the formation of covalent bonds with other materials. For instance, the FT-IR results from the study of the GO/isobutyltriethoxysilane composite emulsion indicate the successful grafting of GO to the isobutyltriethoxysilane monomer, as evidenced by the presence of Si-O bonds and a reduction in carboxyl groups . Similarly, the grafting of isobutyltriethoxysilane onto LDH leads to the formation of Si-O-C covalent bonds, as suggested by the decrease in C-OH groups observed in XPS data .
Physical and Chemical Properties Analysis
The physical and chemical properties of isobutyltriethoxysilane-modified materials have been characterized using various analytical techniques. FT-IR spectroscopy has been employed to confirm the chemical modifications and the formation of new bonds . XPS has provided insights into the elemental composition and chemical states of the materials . SEM and EDS have been used to examine the morphology and elemental distribution, revealing the formation of a hydrophobic layer on concrete . The waterproofing performance has been evaluated through capillary water absorption and water contact angle experiments, demonstrating the efficacy of the composite emulsion in improving waterproofing . The ultraviolet aging resistance of bitumen modified with isobutyltriethoxysilane-grafted LDH has been assessed using static contact angle measurements and storage stability tests, indicating enhanced performance and stability .
Scientific Research Applications
Ultraviolet Aging Resistance in Bitumen
Isobutyltriethoxysilane has been explored in the context of improving the ultraviolet aging resistance of bitumen. Research conducted by Zhang et al. (2020) in "Construction and Building Materials" demonstrated that isobutyltriethoxysilane, when grafted on the surface of layered double hydroxide (OLDH), enhances the UV aging resistance of bitumen. This was attributed to the introduction of organic groups and the decrease in hydroxyl groups on the surface of LDH after isobutyltriethoxysilane organic grafting modification. This indicates a potential application in construction and building materials (Zhang et al., 2020).
Waterproof Performance in Concrete
Isobutyltriethoxysilane has been used to modify graphene oxide, as studied by Zhang et al. (2019). This modification led to the creation of a composite emulsion that significantly enhanced the waterproof performance of concrete. This indicates its potential utility in construction materials, particularly for waterproofing applications (Zhang et al., 2019).
Antiadhesive and Antibacterial Properties
Kręgiel and Niedzielska (2014) in "BioMed Research International" explored isobutyltriethoxysilane's effects when used in the modification of polyethylene, a material common in medicine and the water industry. The modification showed enhanced antiadhesive and antibacterial characteristics, suggesting potential applications in medical and water industries (Kręgiel & Niedzielska, 2014).
Aging Properties in Marine Concrete
A study by Xu et al. (2011) in "Advanced Materials Research" evaluated the aging properties of isobutyl triethoxysilane coating in marine concrete. The research indicated variations in aging properties depending on the manufacturer, with implications for its use in marine environments and potential applications in construction materials (Xu et al., 2011).
Anticorrosion Properties in Protective Coatings
Owczarek and Adamczyk (2016) in the "Journal of Applied Electrochemistry" investigated the use of isobutyltriethoxysilane in bilayer polyrhodanine/isobutyltriethoxysilane coatings. These coatings showed enhanced barrier properties against aggressive anions, suggesting their utility in anticorrosion applications (Owczarek & Adamczyk, 2016).
Safety And Hazards
properties
IUPAC Name |
triethoxy(2-methylpropyl)silane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H24O3Si/c1-6-11-14(12-7-2,13-8-3)9-10(4)5/h10H,6-9H2,1-5H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ALVYUZIFSCKIFP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCO[Si](CC(C)C)(OCC)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H24O3Si | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1044857 | |
Record name | Triethoxy(2-methylpropyl)silane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1044857 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.38 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
Record name | Silane, triethoxy(2-methylpropyl)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Product Name |
Triethoxy(2-methylpropyl)silane | |
CAS RN |
17980-47-1 | |
Record name | Isobutyltriethoxysilane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=17980-47-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Triethoxy(2-methylpropyl)silane | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017980471 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Silane, triethoxy(2-methylpropyl)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Triethoxy(2-methylpropyl)silane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1044857 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Triethoxyisobutylsilane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.100.460 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Silane, triethoxy(2-methylpropyl) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.123.579 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | TRIETHOXY(2-METHYLPROPYL)SILANE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0YZ0G6Z2XH | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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